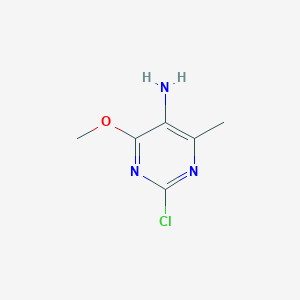
2-chloro-4-methoxy-6-methylpyrimidin-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-methoxy-6-methylpyrimidin-5-amine (2C4M6MPA) is an organic compound belonging to the pyrimidine family of heterocyclic compounds. It is a colorless solid that can be used in a variety of laboratory experiments and has been studied for its potential applications in scientific research.
Mecanismo De Acción
2-chloro-4-methoxy-6-methylpyrimidin-5-amine acts as an inhibitor of ACC by binding to the enzyme’s active site and blocking its activity. This inhibits the enzyme’s ability to catalyze the carboxylation of acetyl-CoA, which is a key step in fatty acid biosynthesis. By blocking this reaction, 2-chloro-4-methoxy-6-methylpyrimidin-5-amine can reduce the production of fatty acids, which can lead to a decrease in the growth of certain cancer cell lines.
Biochemical and Physiological Effects
2-chloro-4-methoxy-6-methylpyrimidin-5-amine has been found to have a variety of biochemical and physiological effects. It has been shown to reduce the production of fatty acids, which can lead to a decrease in the growth of certain cancer cell lines. It has also been found to reduce the levels of certain inflammatory cytokines, such as TNF-α and IL-6, which can have anti-inflammatory effects. In addition, 2-chloro-4-methoxy-6-methylpyrimidin-5-amine has been shown to increase the production of certain antioxidant enzymes, such as superoxide dismutase and catalase, which can have protective effects against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-chloro-4-methoxy-6-methylpyrimidin-5-amine has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is relatively easy to synthesize. In addition, it is a potent inhibitor of ACC, which makes it useful for studying the effects of fatty acid biosynthesis inhibition. However, 2-chloro-4-methoxy-6-methylpyrimidin-5-amine also has some limitations. It is a relatively unstable compound, and it is not soluble in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 2-chloro-4-methoxy-6-methylpyrimidin-5-amine. One possibility is to further study its effects on fatty acid biosynthesis and explore its potential as an anti-cancer drug. Another possibility is to investigate its potential as an anti-inflammatory agent and explore its effects on other inflammatory cytokines. Additionally, further research could be done to explore the effects of 2-chloro-4-methoxy-6-methylpyrimidin-5-amine on oxidative stress and antioxidant enzymes. Finally, studies could be conducted to investigate the potential therapeutic uses of 2-chloro-4-methoxy-6-methylpyrimidin-5-amine in the treatment of various diseases.
Métodos De Síntesis
2-chloro-4-methoxy-6-methylpyrimidin-5-amine can be synthesized from 4-methoxy-6-methylpyrimidine-5-carboxylic acid (4M6MPCA) by a two-step reaction. The first step is a Friedel-Crafts acylation reaction, which involves the reaction of 4M6MPCA with thionyl chloride and acetic anhydride in an inert atmosphere. This reaction produces 4-methoxy-6-methylpyrimidine-5-carboxylic acid 3-chloro-2-chloromethyl ester (4M6MPCA-3C2CM). The second step is a reductive amination reaction, where 4M6MPCA-3C2CM is reacted with hydrazine hydrate in the presence of sodium borohydride to produce 2-chloro-4-methoxy-6-methylpyrimidin-5-amine.
Aplicaciones Científicas De Investigación
2-chloro-4-methoxy-6-methylpyrimidin-5-amine has been studied for its potential applications in scientific research. It is a potent inhibitor of the enzyme acetyl-CoA carboxylase (ACC), which is involved in fatty acid biosynthesis. 2-chloro-4-methoxy-6-methylpyrimidin-5-amine has also been found to inhibit the growth of certain cancer cell lines and has been studied as a possible drug for the treatment of certain types of cancer.
Propiedades
IUPAC Name |
2-chloro-4-methoxy-6-methylpyrimidin-5-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3O/c1-3-4(8)5(11-2)10-6(7)9-3/h8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQMCNTGIVZTPSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)Cl)OC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-methoxy-6-methylpyrimidin-5-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

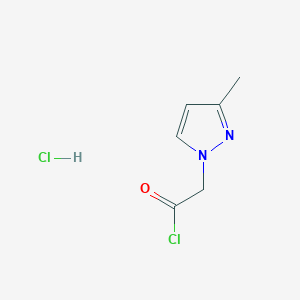


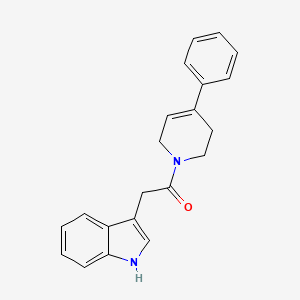

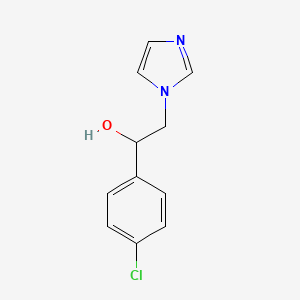
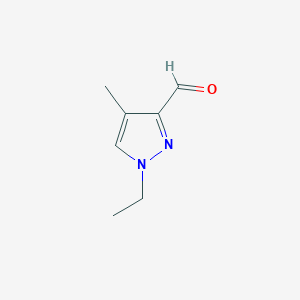

amino}butanoic acid](/img/structure/B6619647.png)
![N-methyl-N-phenyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B6619651.png)

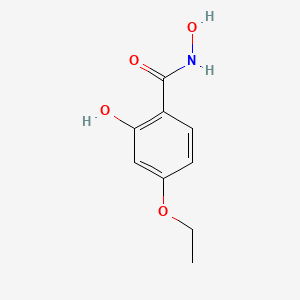
![rac-tert-butyl N-[(1R,2R)-2-methoxycyclopentyl]carbamate, trans](/img/structure/B6619665.png)
![[3-(difluoromethyl)-1H-pyrazol-5-yl]methanol](/img/structure/B6619679.png)